Polyglyceryl-2 Triisostearate

Description

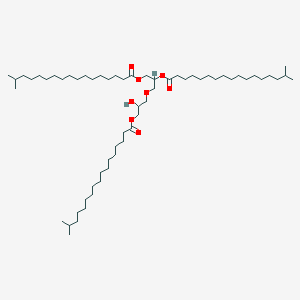

Structure

2D Structure

Properties

IUPAC Name |

[3-[2,3-bis(16-methylheptadecanoyloxy)propoxy]-2-hydroxypropyl] 16-methylheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H116O8/c1-53(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-58(62)66-50-56(61)49-65-51-57(68-60(64)48-42-36-30-24-18-12-9-15-21-27-33-39-45-55(5)6)52-67-59(63)47-41-35-29-23-17-11-8-14-20-26-32-38-44-54(3)4/h53-57,61H,7-52H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRMXHRUFYLLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H116O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

965.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120486-24-0 | |

| Record name | Polyglyceryl-2 triisostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120486240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanoic acid, triester with oxybis[propanediol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctadecanoic acid, triester with oxybis[propanediol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYGLYCERYL-2 TRIISOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68DUY2D39A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Polyglyceryl-2 Triisostearate chemical structure and synthesis pathways

An In-depth Technical Guide to Polyglyceryl-2 Triisostearate: Chemical Structure and Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis pathways of this compound, a versatile nonionic surfactant and emollient widely utilized in the cosmetics, personal care, and pharmaceutical industries.

Chemical Structure and Properties

This compound is the triester of diglycerin (polyglycerol-2) and isostearic acid.[1] Isostearic acid is a branched-chain fatty acid, which imparts unique physical properties to the resulting ester, such as a low melting point and a non-greasy feel.[2]

Chemical Identifiers:

-

IUPAC Name: [3-[2,3-bis(16-methylheptadecanoyloxy)propoxy]-2-hydroxypropyl] 16-methylheptadecanoate[3]

-

CAS Number: 120486-24-0[4]

-

Molecular Formula: C₆₀H₁₁₆O₈[5]

-

Molecular Weight: 965.56 g/mol [3]

The structure of this compound consists of a hydrophilic diglycerol (B53887) head and three lipophilic isostearic acid tails. This amphiphilic nature is the basis for its function as an emulsifier and dispersing agent.

Caption: Chemical structure of this compound.

Physicochemical Properties:

The physicochemical properties of this compound can vary slightly depending on the grade and manufacturer. A summary of typical properties is provided in the table below.

| Property | Value |

| Appearance | Pale yellow to amber viscous liquid or low-melting waxy material[2] |

| Odor | Faint, fatty odor[2] |

| Density (at 20°C) | Approximately 0.90–0.95 g/cm³[2] |

| Solubility | Miscible in oils, esters, and many nonpolar solvents; dispersible in water[2][6] |

| HLB Value | Low (highly lipophilic)[2] |

| Acid Value (mg KOH/g) | < 0.5[4] |

| Saponification Value (mg KOH/g) | 170 - 185[4] |

| Iodine Value ( g/100g ) | < 5.0[4] |

| Viscosity | High[6] |

Synthesis Pathways

The primary method for synthesizing this compound is the direct esterification of diglycerin with isostearic acid.[6] This reaction can be catalyzed by chemical catalysts or enzymes.

A. Chemical Synthesis

The chemical synthesis involves reacting diglycerin with three equivalents of isostearic acid at elevated temperatures, typically in the range of 200-240°C, under a nitrogen atmosphere to prevent oxidation.[7] The reaction is driven to completion by the removal of water, often aided by reduced pressure.[2]

Catalysts: Commonly used catalysts are acidic, such as:

-

Sulfonic acids (e.g., p-toluenesulfonic acid)[2]

-

Solid acid catalysts like zeolites[2]

-

Hypophosphorous acid

Alkaline catalysts like sodium hydroxide (B78521) or potassium carbonate can also be used, particularly in the initial polymerization of glycerol (B35011) to diglycerin.

Purification: Post-reaction, the crude product is purified. This typically involves:

-

Neutralization: If an acid or alkaline catalyst is used, it is neutralized.

-

Filtration: To remove the catalyst and any solid impurities.

-

Deodorization and Decolorization: Often achieved by steam stripping or treatment with activated carbon to remove volatile impurities and colored bodies.

Caption: Chemical synthesis pathway of this compound.

B. Enzymatic Synthesis

An alternative, "greener" synthesis route involves the use of lipases as biocatalysts. This method offers higher specificity and milder reaction conditions, typically lower temperatures (60-90°C), which can minimize the formation of by-products.[8]

Enzymes: Immobilized lipases are commonly used, with Candida antarctica lipase (B570770) B (often supplied as Novozym 435) being a popular choice for esterification reactions.[1][8]

Advantages of Enzymatic Synthesis:

-

Milder reaction conditions: Lower energy consumption and reduced risk of side reactions.

-

High selectivity: Fewer by-products and a purer final product.

-

Easier catalyst removal: Immobilized enzymes can be easily filtered out and potentially reused.

The overall process is similar to the chemical synthesis, involving the reaction of diglycerin and isostearic acid, but at a lower temperature and with the enzyme as the catalyst. The removal of water is still crucial to drive the reaction towards the product.

Experimental Protocols

While specific industrial protocols are proprietary, a general laboratory-scale procedure for the chemical synthesis of a polyglyceryl ester is outlined below, based on typical esterification processes.[7]

Materials:

-

Diglycerin

-

Isostearic Acid

-

p-Toluenesulfonic acid (catalyst)

-

Nitrogen gas supply

-

Round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus or similar setup for water removal.

Procedure:

-

Charge the round-bottom flask with diglycerin and isostearic acid in a 1:3 molar ratio.

-

Add the catalyst (e.g., 0.1-0.5% by weight of the reactants).

-

Begin stirring and purge the system with nitrogen.

-

Heat the mixture to the reaction temperature (e.g., 230°C).[7]

-

Continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value falls below a predetermined level (e.g., < 1 mg KOH/g).

-

Cool the reaction mixture.

-

If necessary, neutralize the catalyst with an appropriate base.

-

Filter the crude product to remove the catalyst.

-

Further purification, such as vacuum distillation to remove unreacted starting materials or deodorization, may be performed to achieve the desired purity.

For enzymatic synthesis, a similar procedure would be followed but with the reaction temperature maintained at the optimal temperature for the specific lipase used (e.g., 84°C).[8] The reaction time may be longer, and the removal of water is often achieved by applying a vacuum.

Conclusion

This compound is a valuable ingredient with a well-defined chemical structure that contributes to its desirable properties as an emollient and emulsifier. Its synthesis via the esterification of diglycerin and isostearic acid can be achieved through both chemical and enzymatic routes, with the latter offering a more sustainable approach. Understanding these synthesis pathways and the resulting physicochemical properties is crucial for its effective application in product formulation and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound | C60H116O8 | CID 11845292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. qzebright.com [qzebright.com]

- 5. specialchem.com [specialchem.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

Physicochemical properties of Polyglyceryl-2 Triisostearate for research applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical properties of Polyglyceryl-2 Triisostearate, a versatile non-ionic surfactant, and its applications in research and pharmaceutical formulations. This document provides a comprehensive overview of its characteristics, experimental protocols for its evaluation, and its functional role as a critical excipient.

Introduction to this compound

This compound is a diester of isostearic acid and diglycerine, belonging to the broader class of polyglyceryl fatty acid esters.[1][2][3] It is a lipophilic surfactant widely utilized in the cosmetic and pharmaceutical industries for its excellent emulsifying, dispersing, and emollient properties.[4][5] Its vegetable-derived origin and favorable safety profile make it a suitable candidate for various formulations.[6]

Physicochemical Properties

This compound is characterized by a unique combination of properties that make it a valuable excipient in a range of applications. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | References |

| Chemical Name | Isooctadecanoic acid, triester with oxybispropanediol | [5][7] |

| INCI Name | This compound | [6] |

| CAS Number | 120486-24-0 | [5][7][] |

| Molecular Formula | C60H116O8 | [1][5] |

| Molecular Weight | ~965.56 g/mol | [1] |

| Appearance | Pale yellow to amber viscous liquid or semi-solid | [5][9] |

| Solubility | Soluble in oils and organic solvents; dispersible in water | [10][11] |

| HLB Value | Approximately 4-4.7 (indicative of a water-in-oil emulsifier) | [12] |

| Function | Emulsifier, surfactant, emollient, dispersant, viscosity modifier | [2][10][13] |

Applications in Research and Drug Development

While extensively used in cosmetics, this compound is gaining attention in pharmaceutical research, primarily as a functional excipient in various dosage forms.[4][7]

Emulsifying Agent for Topical Formulations

With its low HLB value, this compound is an effective water-in-oil (W/O) emulsifier.[9] This property is particularly beneficial for topical drug delivery systems where W/O emulsions can enhance skin hydration and potentially improve the penetration of active pharmaceutical ingredients (APIs).[2]

Solubilizer for Poorly Water-Soluble Drugs

This compound can act as a solubilizing agent for lipophilic drugs, thereby improving their dissolution and potentially enhancing oral bioavailability.[4][14] Its ability to form stable emulsions can help maintain the drug in a solubilized state within the gastrointestinal tract.

Dispersant for Solid Particles

In formulations containing suspended solid particles, such as in oral suspensions or some topical preparations, this compound can function as an effective dispersing agent, preventing particle agglomeration and ensuring content uniformity.[7]

Experimental Protocols for Characterization

The following sections detail key experimental methodologies for characterizing formulations containing this compound.

Viscosity Measurement of Formulations

The viscosity of a formulation is a critical parameter affecting its stability, spreadability, and release characteristics. Rotational viscometers are commonly used for this purpose.

Methodology: Rotational Viscometry

-

Sample Preparation: The formulation is carefully loaded onto the plate of the rotational viscometer, ensuring no air bubbles are trapped.

-

Instrument Setup: A suitable geometry (e.g., cone-plate or parallel-plate) is selected based on the sample's viscosity and nature. The temperature is controlled using a Peltier system.

-

Measurement: The shear rate is progressively increased, and the corresponding shear stress is measured to determine the viscosity. For non-Newtonian fluids, a flow curve (viscosity vs. shear rate) is generated.

-

Data Analysis: The rheological behavior (Newtonian, shear-thinning, or shear-thickening) of the formulation is determined from the flow curve.

References

- 1. This compound | C60H116O8 | CID 11845292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lesielle.com [lesielle.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. China Polyglycery-2 Triisostearate CAS 120486-24-0 factory and manufacturers | Unilong [unilongmaterial.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. qzebright.com [qzebright.com]

- 7. This compound | 120486-24-0 [chemicalbook.com]

- 9. This compound - Ataman Kimya [atamanchemicals.com]

- 10. China this compound: Benefits & Uses in Skincare Products Manufacturer and Supplier | Aogubio [aogubio.com]

- 11. specialchem.com [specialchem.com]

- 12. This compound: Premium Plant-Derived Emulsifier & Texture Enhancer | NIKOO Chemical [nikoochem.com]

- 13. This compound | Diglyceryl Triisostearate | Cosmetic Ingredients Guide [ci.guide]

- 14. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis and Characterization of Polyglyceryl-2 Triisostearate: A Technical Guide

Introduction

Polyglyceryl-2 Triisostearate is a versatile diester of isostearic acid and diglycerin, widely utilized in the cosmetics and personal care industry as an emollient, emulsifier, and dispersant.[1] Its chemical formula is C60H116O8, and it has a molecular weight of approximately 965.56 g/mol .[2][3] A thorough understanding of its molecular structure and purity is paramount for formulation scientists and researchers in drug development to ensure product quality, stability, and performance. This technical guide provides an in-depth overview of the spectroscopic techniques used for the characterization of this compound, including detailed experimental protocols and data interpretation.

Due to the limited availability of specific spectral data for this compound in publicly accessible literature, this guide presents expected data based on the analysis of similar polyglyceryl esters and long-chain fatty acid esters. This information serves as a foundational reference for researchers undertaking the analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to be dominated by absorptions corresponding to its ester, ether, and aliphatic functionalities.

Expected FT-IR Spectral Data

The primary vibrational modes for polyglyceryl esters are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| ~2955-2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Strong |

| ~1740 | C=O stretch | Ester | Strong |

| ~1465 | C-H bend | Aliphatic (CH₂) | Medium |

| ~1375 | C-H bend | Aliphatic (CH₃) | Medium |

| ~1240-1160 | C-O stretch | Ester (acyl-oxygen) | Strong |

| ~1100 | C-O-C stretch | Ether | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

This protocol is suitable for the analysis of liquid or semi-solid samples like this compound.

Materials:

-

FT-IR spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of the this compound sample directly onto the center of the ATR crystal. If the sample is highly viscous, ensure it makes complete contact with the crystal surface.

-

Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 32 scans are sufficient).

-

Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum can be displayed in either transmittance or absorbance mode.

-

Cleaning: Clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

Experimental Workflow: FT-IR Analysis

Caption: Workflow for FT-IR analysis of this compound using an ATR accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation and purity assessment of this compound.

Expected ¹H NMR Spectral Data

The proton NMR spectrum will show signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the local electronic environment.

| Chemical Shift (δ, ppm) | Proton Type | Multiplicity |

| ~4.3-3.4 | -CH₂-O- and -CH-O- | Multiplet |

| ~2.3 | -CH₂-C(=O)O- | Triplet |

| ~1.6 | -CH₂-CH₂-C(=O)O- | Multiplet |

| ~1.25 | -(CH₂)n- (isostearate chain) | Broad singlet |

| ~0.88 | -CH₃ (isostearate chain) | Triplet/Doublet |

Experimental Protocol: ¹H NMR

Materials:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Internal standard (optional, for quantitative analysis, e.g., TMS)

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Spectrum Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence is typically used. The number of scans can be adjusted based on the sample concentration.

-

Data Processing: The Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or TMS at 0 ppm).

-

Integration and Interpretation: Integrate the signals to determine the relative ratios of different types of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.

Experimental Workflow: NMR Analysis

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. Fragmentation patterns can provide further structural information. For a large molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.

Expected Mass Spectrometry Data

The complex nature of commercial this compound, which is a mixture of related structures, may result in a distribution of molecular ion peaks.

| m/z Value | Ion | Comments |

| [M+Na]⁺ | Molecular ion with sodium adduct | Expected to be a prominent peak in ESI-MS |

| [M+H]⁺ | Protonated molecular ion | May be observed depending on ionization conditions |

| Various | Fragment ions | Resulting from the loss of isostearate chains or cleavage of the polyglyceryl backbone |

Experimental Protocol: ESI-MS

Materials:

-

Mass spectrometer with an ESI source

-

Syringe pump and a suitable syringe

-

Solvent system (e.g., methanol, acetonitrile, with or without a small amount of formic acid or sodium acetate)

-

This compound sample

-

Vials and pipettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system. The addition of a salt like sodium acetate (B1210297) can promote the formation of sodium adducts, which are often easier to detect for polyethers.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Infusion: Load the sample solution into a syringe and infuse it into the ESI source at a constant flow rate using a syringe pump.

-

Spectrum Acquisition: Acquire the mass spectrum in positive ion mode. Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal intensity of the molecular ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and any significant fragment ions.

Experimental Workflow: Mass Spectrometry Analysis

References

In-Depth Technical Guide: Surface and Interfacial Tension Properties of Polyglyceryl-2 Triisostearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface and interfacial tension properties of Polyglyceryl-2 Triisostearate. This non-ionic, lipophilic polyglyceryl ester is a versatile excipient in cosmetic and pharmaceutical formulations, functioning as an emollient, dispersing agent, and emulsifier.[1] A key aspect of its functionality lies in its ability to reduce surface and interfacial tension, which is critical for the formation and stabilization of emulsions.[2][3]

Core Concepts of Surface and Interfacial Tension

Surface tension (γ) is the force per unit length at the interface between a liquid and a gas (e.g., air), while interfacial tension is the equivalent force at the interface between two immiscible liquids (e.g., oil and water).[4] These phenomena arise from the imbalance of intermolecular cohesive forces experienced by molecules at the interface compared to those in the bulk of the liquid.[4] Surfactants like this compound possess both hydrophilic (water-loving) and lipophilic (oil-loving) moieties, allowing them to adsorb at interfaces and lower this tension, thereby facilitating the mixing of immiscible phases.[5]

Quantitative Data on Surface and Interfacial Tension

However, data from analogous polyglyceryl fatty acid esters (PGFEs) can provide valuable insights into the expected performance of this compound. The following table summarizes typical values for this class of non-ionic surfactants. It is crucial to note that these values are for comparison and the actual performance of this compound may vary based on its specific purity, grade, and the experimental conditions.

| Property | Compound Class/Specific Analogue | Typical Values | System Conditions |

| Surface Tension | General PGFEs at Critical Micelle Concentration (CMC) | ~30 mN/m | Aqueous solution |

| Surface Tension | PG-2 Monolaurate, PG-2 Monooleate | Can be as low as 27 mN/m | Aqueous solution |

| Interfacial Tension | PG-3 Monolaurate | Reduced to 1.7 mN/m | Corn Oil / Water |

| Interfacial Tension | PG-2 Stearate | Reduced to ~2 mN/m | Sunflower Oil / Water (at 0.4 g/L) |

Experimental Protocols for Measuring Surface and Interfacial Tension

The determination of surface and interfacial tension is crucial for characterizing the performance of surfactants like this compound. The following are detailed methodologies for two commonly employed techniques.

Du Noüy Ring Method

This force tensiometry method measures the force required to detach a platinum ring from the surface or interface of a liquid.[4]

Apparatus:

-

Tensiometer with a sensitive microbalance

-

Platinum-Iridium Du Noüy ring

-

Sample vessel (glass)

-

Temperature-controlled chamber

Procedure:

-

Cleaning: The platinum ring and sample vessel must be meticulously cleaned to avoid contaminants that could affect measurements. This is typically done by rinsing with a suitable solvent (e.g., acetone, ethanol) followed by flaming the ring to a red heat to burn off any organic residues.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, often using a known calibration weight.

-

Sample Preparation: Place the liquid sample (for surface tension) or the denser of the two immiscible liquids (for interfacial tension) into the sample vessel. Allow the sample to reach thermal equilibrium at the desired measurement temperature.

-

Measurement (Surface Tension): a. Immerse the platinum ring below the surface of the liquid. b. Slowly raise the platform holding the sample vessel, allowing the ring to be pulled through the surface. c. The instrument records the force as a function of the ring's position. The maximum force just before the liquid lamella breaks is recorded.

-

Measurement (Interfacial Tension): a. Immerse the ring in the denser liquid. b. Carefully add the less dense, immiscible liquid on top to form a distinct interface, ensuring the ring is not disturbed. c. Position the ring at the liquid-liquid interface. d. Slowly move the ring upwards through the interface, recording the maximum force required to detach it from the interface.

-

Calculation: The surface or interfacial tension (γ) is calculated from the maximum force (F) using the equation: γ = (F / (4πR)) * C where R is the radius of the ring and C is a correction factor that accounts for the shape of the liquid meniscus pulled up by the ring. Modern tensiometers perform this calculation automatically.

Pendant Drop Method

This optical tensiometry method involves analyzing the shape of a drop of liquid suspended from a needle tip. The shape of the drop is determined by the balance between gravity, which elongates the drop, and the surface or interfacial tension, which tries to keep it spherical.

Apparatus:

-

Drop shape analyzer with a high-resolution camera and light source

-

Syringe with a needle of known diameter

-

Sample chamber or cuvette (for interfacial tension)

-

Temperature control unit

Procedure:

-

Instrument Setup: Ensure the camera, light source, and syringe are properly aligned.

-

Sample Preparation: Fill the syringe with the liquid to be tested (for surface tension) or with one of the immiscible liquids (for interfacial tension). If measuring interfacial tension, fill the cuvette with the second immiscible liquid.

-

Measurement (Surface Tension): a. Carefully form a pendant drop at the tip of the needle in the air. b. The camera captures an image of the drop profile. c. The software analyzes the shape of the drop, fitting it to the Young-Laplace equation, which relates the pressure difference across a curved interface to the surface tension and the principal radii of curvature.

-

Measurement (Interfacial Tension): a. Submerge the needle tip into the cuvette containing the second liquid. b. Form a drop of the syringe liquid within the bulk of the cuvette liquid. c. The camera captures the drop profile, and the software performs the Young-Laplace analysis to determine the interfacial tension.

-

Data Acquisition: The density difference between the two phases (liquid and air, or the two liquids) is a critical parameter that must be accurately known and entered into the software for the calculation.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of the surface and interfacial properties of a surfactant such as this compound.

References

Rheological Behavior of Polyglyceryl-2 Triisostearate in Non-Aqueous Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglyceryl-2 Triisostearate (PGT) is a versatile, vegetable-derived non-ionic surfactant, emulsifier, and emollient widely utilized in the cosmetics and pharmaceutical industries. Its primary functions in non-aqueous formulations include viscosity modification, pigment dispersion, and emulsion stabilization. This technical guide provides an in-depth exploration of the rheological properties of PGT in non-aqueous systems, offering insights into its behavior and functional performance. While specific quantitative data remains proprietary to manufacturers, this guide synthesizes available qualitative information and presents standardized experimental protocols for rheological characterization.

Introduction to this compound (PGT)

This compound is the triester of isostearic acid and a glycerin polymer containing an average of two glycerin units. Its chemical structure, featuring a branched fatty acid, imparts unique properties such as a liquid to semi-solid consistency at room temperature and excellent solubility in oils.[1][2][3] In non-aqueous systems, PGT is prized for its ability to control and regulate viscosity, contributing to the desired texture and stability of formulations.[4] It is often described as a viscous liquid and is known to modify the viscosity of oily systems without imparting a sticky feel.[5][6] Furthermore, PGT is reported to stimulate the formation of liquid crystals, which can significantly influence the rheological properties and stability of a formulation.[7]

Rheological Profile of PGT in Non-Aqueous Systems

The rheological behavior of PGT in non-aqueous systems is a critical factor in its application in cosmetic and pharmaceutical products. While precise quantitative data is not publicly available, its performance characteristics suggest several key rheological properties.

Viscosity Control and Shear-Thinning Behavior

PGT is known to increase the viscosity of non-aqueous formulations.[8] The extent of this viscosity modification is dependent on its concentration, the specific non-aqueous solvent used, and the temperature of the system. Formulations containing PGT are expected to exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. This means that the viscosity of the formulation will decrease as the shear rate increases, such as during application to the skin. This property is highly desirable in topical products, as it allows for a thick, stable product in the container that spreads easily upon application.

Illustrative Data:

To demonstrate the expected shear-thinning behavior, the following table presents hypothetical viscosity data for a solution of PGT in a cosmetic oil at various shear rates.

| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |

| 0.1 | 10.5 |

| 1 | 8.2 |

| 10 | 4.5 |

| 100 | 1.8 |

| 500 | 0.9 |

Influence of Concentration

The viscosity of a non-aqueous system containing PGT is expected to increase with increasing concentration of the polymer. At low concentrations, the polymer chains may exist as individual entities with minimal interaction. As the concentration increases, chain entanglement and intermolecular interactions become more prevalent, leading to a significant rise in viscosity.

Illustrative Data:

The table below illustrates the expected relationship between PGT concentration and the zero-shear viscosity (the viscosity at a very low shear rate) of a solution in a cosmetic oil at a constant temperature.

| Concentration of PGT (wt%) | Zero-Shear Viscosity (Pa·s) |

| 1 | 1.5 |

| 5 | 12.0 |

| 10 | 55.0 |

| 15 | 150.0 |

Effect of Temperature

The viscosity of non-aqueous systems containing PGT is temperature-dependent. Generally, an increase in temperature leads to a decrease in viscosity. This is due to the increased kinetic energy of the molecules, which reduces intermolecular forces and allows for easier flow.

Illustrative Data:

This table shows the hypothetical effect of temperature on the viscosity of a 10% PGT solution in a cosmetic oil at a constant shear rate.

| Temperature (°C) | Apparent Viscosity (Pa·s) |

| 25 | 55.0 |

| 40 | 30.5 |

| 60 | 15.2 |

| 80 | 7.1 |

Viscoelastic Properties

Non-aqueous systems structured with PGT are likely to exhibit viscoelastic behavior, possessing both viscous (liquid-like) and elastic (solid-like) properties. These properties can be characterized by oscillatory rheology, measuring the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. A higher G' relative to G'' at a given frequency indicates a more structured, gel-like system.

Proposed Mechanism of Rheological Modification

The viscosity-modifying properties of PGT in non-aqueous systems can be attributed to its unique molecular structure and its capacity for self-assembly.

Caption: Proposed mechanism of PGT's rheological modification.

The branched nature of the isostearic acid chains prevents efficient packing of the molecules, leading to a more disordered and entangled network in the non-aqueous solvent. These physical entanglements, along with van der Waals forces between the long fatty acid chains, contribute to an increase in viscosity.

Furthermore, the amphiphilic nature of the PGT molecule, with its polar polyglyceryl head and non-polar isostearate tails, can lead to self-assembly into ordered structures, such as liquid crystals, within the non-aqueous medium.[7] The formation of these ordered structures creates a network that immobilizes the solvent, significantly increasing the viscosity and imparting viscoelastic properties to the system. Under shear, these structures can be disrupted and align in the direction of flow, resulting in the observed shear-thinning behavior.

Experimental Protocols for Rheological Characterization

To quantitatively assess the rheological behavior of PGT in non-aqueous systems, a series of standardized experiments should be performed using a rotational rheometer.

Caption: Experimental workflow for rheological characterization.

Materials and Equipment

-

This compound (PGT) of a specified grade.

-

Non-aqueous solvents: A selection of cosmetically relevant oils (e.g., Caprylic/Capric Triglyceride, Isopropyl Myristate, Dimethicone).

-

Rotational Rheometer: Equipped with parallel plate or cone and plate geometry and a temperature control unit (e.g., Peltier plate).

-

Analytical Balance

-

Beakers and stirring equipment

Sample Preparation

-

Prepare a series of PGT solutions at different concentrations (e.g., 1%, 5%, 10%, 15% w/w) in the chosen non-aqueous solvent.

-

Gently heat the mixture under constant stirring to ensure complete dissolution of PGT. The temperature should be kept below the degradation temperature of the components.

-

Allow the solutions to equilibrate to the desired measurement temperature before analysis.

Flow Sweep (Steady-State Shear) Measurement

-

Objective: To determine the relationship between shear stress, shear rate, and viscosity, and to characterize the shear-thinning behavior.

-

Methodology:

-

Load the sample onto the rheometer plate, ensuring the correct gap size is set.

-

Allow the sample to rest for a defined period to reach thermal and structural equilibrium.

-

Perform a continuous shear rate ramp from a low shear rate (e.g., 0.01 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹) and back down to the low shear rate.

-

Record the shear stress and calculate the apparent viscosity at each shear rate.

-

Plot viscosity as a function of shear rate on a logarithmic scale.

-

Oscillatory Sweep Measurement

-

Objective: To determine the viscoelastic properties (storage modulus G' and loss modulus G'') of the sample.

-

Methodology:

-

Amplitude Sweep (Strain or Stress Sweep): First, determine the linear viscoelastic region (LVER) where G' and G'' are independent of the applied strain or stress. This is done by applying an increasing oscillatory strain or stress at a constant frequency (e.g., 1 Hz).

-

Frequency Sweep: Within the LVER, perform a frequency sweep by applying a constant oscillatory strain or stress and varying the frequency (e.g., from 0.01 to 100 Hz).

-

Record G' and G'' as a function of frequency.

-

Plot G' and G'' versus frequency on a logarithmic scale.

-

Temperature Sweep Measurement

-

Objective: To evaluate the effect of temperature on the viscosity of the PGT solution.

-

Methodology:

-

Load the sample onto the rheometer.

-

Apply a constant shear rate or a constant oscillatory frequency and strain (within the LVER).

-

Ramp the temperature over the desired range (e.g., 25°C to 80°C) at a controlled rate.

-

Record the viscosity or the viscoelastic moduli (G' and G'') as a function of temperature.

-

Conclusion

This compound is a key functional ingredient for controlling the rheology of non-aqueous formulations. Its unique molecular structure, characterized by branched fatty acid chains, and its ability to form structured networks, such as liquid crystals, are responsible for its viscosity-modifying and shear-thinning properties. While specific quantitative data is limited, the experimental protocols outlined in this guide provide a robust framework for researchers and formulators to characterize the rheological behavior of PGT in their specific systems. A thorough understanding of these properties is essential for the development of stable, effective, and aesthetically pleasing cosmetic and pharmaceutical products.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. vigon.com [vigon.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. qzebright.com [qzebright.com]

- 5. polyglycerine.com [polyglycerine.com]

- 6. This compound, 120486-24-0 [thegoodscentscompany.com]

- 7. ulprospector.com [ulprospector.com]

- 8. NIKKOL DGTIS (this compound)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Polyglyceryl-2 Triisostearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Polyglyceryl-2 Triisostearate, a widely used excipient in the cosmetic and pharmaceutical industries. This document outlines the key thermal analysis techniques, detailed experimental protocols, and a summary of the expected thermal behavior of this high-molecular-weight polyol ester.

Introduction to this compound

This compound is the triester of isostearic acid and diglycerin. Its chemical structure, characterized by a polyglyceryl backbone and branched fatty acid chains, imparts desirable properties such as excellent emollience, pigment dispersion, and oxidative stability.[1] Understanding its thermal stability is crucial for ensuring product quality, predicting shelf-life, and optimizing manufacturing processes that may involve heat.

Thermal Stability and Degradation Profile

This compound, as a polyol ester, is recognized for its high thermal stability.[2] Polyol esters, in general, exhibit excellent oxidation stability at elevated temperatures, often exceeding 200°C.[3] The absence of easily abstractable protons on the β-carbon of the polyol backbone contributes to their enhanced thermal resilience compared to other ester types.[4][5]

The degradation of polyol esters at elevated temperatures can proceed through complex pathways, including hydrolysis and oxidation, leading to the formation of various degradation products such as free fatty acids, aldehydes, ketones, and shorter-chain organic acids.[6] The specific degradation profile of this compound is influenced by factors such as temperature, the presence of oxygen, and the presence of catalysts or impurities.

Quantitative Data on Thermal Stability

| Thermal Analysis Parameter | Test Method | Representative Value | Notes |

| Onset of Decomposition (Tonset) | Thermogravimetric Analysis (TGA) | > 250°C | In an inert atmosphere (e.g., Nitrogen). The onset temperature may be lower in an oxidizing atmosphere. |

| Temperature of Maximum Decomposition Rate (Tmax) | TGA / DTG (Derivative Thermogravimetry) | 300 - 400°C | This represents the temperature at which the most significant weight loss occurs. |

| Residue at 600°C | TGA | < 1% | In an inert atmosphere, indicating nearly complete decomposition into volatile products. |

| Melting Point/Range | Differential Scanning Calorimetry (DSC) | Not applicable (liquid at room temperature) | This compound is typically a viscous liquid at ambient temperature. |

| Glass Transition Temperature (Tg) | DSC | Low (sub-ambient) | Expected for an amorphous, viscous liquid. |

Disclaimer: The values presented in this table are representative of high-molecular-weight polyol esters and are intended for illustrative purposes. Actual values for this compound may vary and should be determined experimentally.

Experimental Protocols

To accurately assess the thermal stability and degradation profile of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen (or dry air for oxidative stability testing) with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of weight loss.

-

Determine the onset temperature of decomposition (Tonset).

-

Differential Scanning Calorimetry (DSC)

Objective: To characterize the thermal transitions of this compound, such as glass transition, by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., -80°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above any expected transitions (e.g., 100°C).

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Perform a second heating scan under the same conditions to observe transitions in a material with a known thermal history.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the glass transition temperature (Tg) from the second heating scan, observed as a step change in the baseline.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the thermal analysis of this compound.

Factors Influencing Thermal Stability

Caption: Key factors influencing the thermal stability of this compound.

Conclusion

This compound is a thermally stable excipient, a characteristic attributed to its polyol ester structure. While specific degradation data is limited, standardized thermal analysis techniques such as TGA and DSC provide robust methods for characterizing its thermal properties. The experimental protocols and representative data outlined in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in formulating stable and high-quality products. It is recommended that specific thermal analysis be conducted on the particular grade of this compound being used to obtain precise data for formulation and process development.

References

A Technical Guide to the Solubility of Polyglyceryl-2 Triisostearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Polyglyceryl-2 Triisostearate, a versatile emollient, emulsifier, and pigment dispersant widely used in the cosmetics, personal care, and pharmaceutical industries. Understanding its solubility in various organic solvents is critical for formulation development, ensuring product stability, and optimizing performance.

Core Concepts: Structure and Polarity

This compound is a complex ester formed from the reaction of diglycerin (polyglycerol-2) and three molecules of isostearic acid. Its structure, featuring a relatively small polar polyglycerol head and three large, branched, nonpolar isostearic acid tails, renders it highly lipophilic. This inherent characteristic dictates its solubility profile, favoring miscibility with nonpolar and oily substances while exhibiting limited to no solubility in highly polar solvents like water.

Quantitative and Qualitative Solubility Data

While exact quantitative solubility data (e.g., g/100 mL) for this compound across a wide range of organic solvents is not extensively available in public literature, qualitative and semi-quantitative data from technical data sheets provide valuable insights into its behavior. The following table summarizes the available information.

| Solvent/Solvent Class | Chemical Nature | Solubility | Observations and Remarks |

| General Oils & Esters | Nonpolar/Slightly Polar | Soluble/Miscible | Generally exhibits good compatibility with a wide range of cosmetic and pharmaceutical oils and esters.[1] |

| High and Low Polar Esters | Varied Polarity | Soluble | Demonstrates broad compatibility with esters commonly used in formulations.[2] |

| Vegetable Oils | Triglycerides | Soluble | Readily dissolves in various vegetable-derived oils.[2] |

| Mineral Oil (Liquid Paraffin) | Hydrocarbon | Soluble | Shows good miscibility with nonpolar hydrocarbons like mineral oil.[2][3] |

| Castor Oil | Triglyceride (Ricinoleic Acid) | Soluble | Compatible with this relatively more polar vegetable oil.[2] |

| Cyclopentasiloxane | Silicone | Soluble | Soluble at concentrations of 20%, 50%, and 80% for the specific grade RISOREX PGIS23.[3] |

| Olive Oil | Triglyceride | Soluble | Soluble at concentrations of 20%, 50%, and 80% for the specific grade RISOREX PGIS23.[3] |

| Ethanol | Polar Protic | Partially Soluble / Insoluble | One source indicates partial solubility for RISOREX PGIS23, while another states insolubility.[2][3] This suggests solubility may be limited and dependent on the specific grade and concentration. |

| Dimethicone (10 mm²/s & 100 mm²/s) | Silicone | Insoluble | Insoluble at concentrations of 20%, 50%, and 80% for the specific grade RISOREX PGIS23.[3] |

| Water | Polar Protic | Insoluble | As a highly lipophilic substance, it is insoluble in water, though it can be dispersed with the help of co-emulsifiers.[2][4] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on a visual assessment method. This protocol can be adapted for various solvents and temperatures.

Objective: To determine the qualitative (soluble, partially soluble, insoluble) or semi-quantitative solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound sample

-

Selected organic solvents (analytical grade)

-

Glass vials or test tubes with closures

-

Analytical balance (readable to 0.1 mg)

-

Pipettes or burettes for accurate solvent dispensing

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Light source with a dark background for visual inspection

Procedure:

-

Preparation of Stock Solutions/Mixtures:

-

Label a series of vials for each solvent to be tested with predetermined concentrations (e.g., 1%, 5%, 10%, 20%, 50% w/w).

-

Accurately weigh the required amount of this compound into each vial using the analytical balance.

-

Carefully add the corresponding amount of the selected solvent to each vial to achieve the target concentrations.

-

-

Solubilization Process:

-

Securely cap the vials.

-

Place the vials in a vortex mixer and agitate for 2-3 minutes to ensure thorough mixing.

-

Transfer the vials to a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25°C). Allow the samples to equilibrate for at least 24 hours. Intermittent gentle agitation during this period is recommended.

-

-

Visual Assessment:

-

After the equilibration period, remove the vials from the controlled environment.

-

Visually inspect each vial against a light source and a dark background for any signs of undissolved material, cloudiness, or phase separation.

-

Record the observations for each concentration using the following criteria:

-

Soluble: The solution is clear and transparent, with no visible particles or haziness.

-

Partially Soluble: The solution is hazy, cloudy, or contains visible undissolved droplets or particles.

-

Insoluble: Two distinct phases are observed, or a significant amount of the this compound remains undissolved at the bottom of the vial.

-

-

-

Data Reporting:

-

Report the solubility as the highest concentration at which the this compound was found to be "soluble."

-

For a more quantitative estimation, a bracketing method can be employed by preparing additional concentrations between the highest observed "soluble" and the lowest observed "partially soluble" or "insoluble" points.

-

Diagrams and Workflows

The following diagrams illustrate key conceptual relationships and a typical experimental workflow for assessing the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Conceptual overview of this compound's solubility.

References

An In-depth Technical Guide to the HLB Value Determination and Significance of Polyglyceryl-2 Triisostearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Polyglyceryl-2 Triisostearate, a nonionic surfactant extensively utilized in the cosmetic, personal care, and pharmaceutical industries. The document delves into the determination of its Hydrophilic-Lipophilic Balance (HLB) value, a critical parameter governing its functionality as an emulsifier. It explores the significance of the HLB value in formulation development, particularly for water-in-oil (W/O) emulsions. This guide furnishes detailed experimental protocols for key analytical methods, presents quantitative data in structured tables, and employs diagrams to illustrate fundamental concepts and experimental workflows.

Introduction to this compound

This compound is the triester of isostearic acid and a polyglycerin that is composed of two glycerin units.[1] As a non-ionic surfactant, it offers excellent emulsifying, emollient, and pigment dispersing properties.[2][3] Its chemical structure, characterized by a hydrophilic polyglycerol head and three lipophilic isostearic acid tails, imparts a predominantly oil-soluble nature, making it an effective water-in-oil (W/O) emulsifier and co-emulsifier.[3][4] This ingredient is valued for its stability, mildness, and compatibility with a wide range of cosmetic and pharmaceutical ingredients.[5]

Physicochemical Properties

This compound is typically a pale yellow, viscous liquid.[3] Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| INCI Name | This compound | [6] |

| CAS Number | 120486-24-0 | [6] |

| Molecular Formula | C60H116O8 | [3] |

| Molecular Weight | 965.58 g/mol | [7] |

| Appearance | Light yellow to yellow transparent liquid | [6] |

| Solubility | Dispersible in water, soluble in oils | [3][8] |

| Saponification Value | 170 - 185 mg KOH/g | [8] |

| Acid Value | < 0.5 mg KOH/g | [8] |

| Hydroxyl Value | 35 - 55 mg KOH/g | [8] |

The Hydrophilic-Lipophilic Balance (HLB) System

The HLB system is a semi-empirical scale that quantifies the degree of hydrophilicity or lipophilicity of a surfactant.[9] The scale typically ranges from 0 to 20, where lower values indicate a more lipophilic (oil-loving) character and higher values indicate a more hydrophilic (water-loving) character.[9] The HLB value is crucial for selecting the appropriate emulsifier to achieve a stable emulsion. For W/O emulsions, emulsifiers with low HLB values (typically in the range of 3-6) are required.[10]

HLB Value of this compound

There is some variation in the reported HLB value of this compound in the literature. Some sources state an approximate HLB value of 4, which aligns with its function as a W/O emulsifier.[6] Another source suggests a required HLB of 11, which may refer to the required HLB of an oil phase that can be emulsified using this surfactant, rather than the HLB of the surfactant itself.[11]

The HLB value of polyglyceryl esters can be calculated using the following formula, which is based on the saponification and acid values of the ester:[12][13]

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification value of the ester.

-

A is the acid value of the fatty acid used in the esterification (in this case, isostearic acid).

Using the typical saponification value range of 170-185 mg KOH/g for this compound and an approximate acid value for isostearic acid (around 180-195 mg KOH/g), we can estimate the HLB value. For instance, using a saponification value of 178 and an acid value of 188:

HLB = 20 * (1 - 178 / 188) ≈ 1.06

This calculated value is low, which is consistent with a lipophilic, W/O emulsifier. The discrepancy with the value of 4 found in some literature could be due to different manufacturing processes or the presence of other related esters in the commercial product.

Experimental Determination of HLB Value

The HLB value of this compound can be determined experimentally by first measuring its saponification and acid values.

Experimental Protocol: Determination of Saponification Value

This protocol is adapted from standard methods for determining the saponification value of fats and oils.

Materials:

-

This compound sample

-

0.5 M alcoholic potassium hydroxide (B78521) (KOH) solution

-

0.5 M hydrochloric acid (HCl) solution, standardized

-

Phenolphthalein (B1677637) indicator solution

-

Reflux condenser and flask

-

Heating mantle or water bath

-

Burette, pipettes, and other standard laboratory glassware

Procedure:

-

Accurately weigh approximately 2 g of the this compound sample into a reflux flask.

-

Pipette 25.0 mL of 0.5 M alcoholic KOH solution into the flask.

-

Connect the flask to the reflux condenser and heat the mixture to boiling. Continue to reflux gently for 60 minutes.

-

While the sample is refluxing, perform a blank titration by pipetting 25.0 mL of the 0.5 M alcoholic KOH solution into a separate flask and adding the same volume of solvent used for the sample.

-

After reflux, allow the sample flask to cool to room temperature.

-

Add a few drops of phenolphthalein indicator to both the sample and blank flasks.

-

Titrate the excess KOH in both flasks with the standardized 0.5 M HCl solution until the pink color disappears.

-

Record the volume of HCl used for both the sample (V_sample) and the blank (V_blank).

Calculation:

Saponification Value (mg KOH/g) = [(V_blank - V_sample) * M_HCl * 56.1] / W_sample

Where:

-

V_blank = Volume of HCl used for the blank titration (mL)

-

V_sample = Volume of HCl used for the sample titration (mL)

-

M_HCl = Molarity of the HCl solution (mol/L)

-

56.1 = Molecular weight of KOH ( g/mol )

-

W_sample = Weight of the sample (g)

Experimental Protocol: Determination of Acid Value

This protocol outlines the determination of the acid value, which quantifies the amount of free fatty acids present.

Materials:

-

This compound sample

-

Neutralized ethanol (B145695) (or another suitable solvent)

-

0.1 M potassium hydroxide (KOH) solution, standardized

-

Phenolphthalein indicator solution

-

Burette, pipettes, and other standard laboratory glassware

Procedure:

-

Accurately weigh approximately 5 g of the this compound sample into a flask.

-

Add 50 mL of neutralized ethanol and gently warm to dissolve the sample.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with the standardized 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.

-

Record the volume of KOH solution used (V_KOH).

Calculation:

Acid Value (mg KOH/g) = (V_KOH * M_KOH * 56.1) / W_sample

Where:

-

V_KOH = Volume of KOH used for the titration (mL)

-

M_KOH = Molarity of the KOH solution (mol/L)

-

56.1 = Molecular weight of KOH ( g/mol )

-

W_sample = Weight of the sample (g)

Significance of this compound and its HLB Value in Formulations

The low HLB value of this compound makes it an excellent choice for a variety of applications, particularly in the formulation of W/O emulsions.

-

W/O Emulsifier: It is a primary emulsifier for creating stable water-in-oil emulsions, which are often used in foundations, sunscreens, and night creams to provide a protective barrier on the skin and deliver oil-soluble active ingredients.[2][4]

-

Co-emulsifier: It can be used as a co-emulsifier to improve the stability and texture of both W/O and O/W emulsions.[4]

-

Pigment Dispersant: Its excellent ability to disperse inorganic pigments and powders makes it highly valuable in color cosmetics like lipsticks and foundations, ensuring uniform color distribution and preventing agglomeration.[1]

-

Emollient: It functions as an effective emollient, providing a smooth and non-greasy feel to the skin. It helps to improve skin hydration by reducing transepidermal water loss.[5][14]

-

Viscosity Modifier: It can help to build viscosity in oil-based formulations.[8]

The selection of this compound and its concentration in a formulation is directly linked to the "required HLB" of the oil phase. To create a stable emulsion, the HLB of the emulsifier system should match the required HLB of the oil phase.

Visualizations

Logical Relationship Diagram

Caption: Relationship between structure, properties, and function of this compound.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of the HLB value.

Conclusion

This compound is a versatile and highly effective ingredient in the formulation of cosmetic and pharmaceutical products. Its low HLB value, which can be experimentally determined and calculated, is a key indicator of its excellent performance as a W/O emulsifier, pigment dispersant, and emollient. A thorough understanding of its HLB and physicochemical properties is essential for formulators to leverage its full potential in creating stable, efficacious, and aesthetically pleasing products. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of this compound in research and product development.

References

- 1. Emulsifier And Surfactant Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 2. Emerging Emulsifiers: Conceptual Basis for the Identification and Rational Design of Peptides with Surface Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. ulprospector.com [ulprospector.com]

- 5. This compound, 120486-24-0 [thegoodscentscompany.com]

- 6. qzebright.com [qzebright.com]

- 7. guidechem.com [guidechem.com]

- 8. specialchem.com [specialchem.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. Surfactant Basics 2 (Emulsion, Emulsifiers) [sanyo-chemical-solutions.com]

- 12. researchgate.net [researchgate.net]

- 13. scent.vn [scent.vn]

- 14. This compound | C60H116O8 | CID 11845292 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic World of Polyglyceryl-2 Triisostearate: A Deep Dive into its Self-Assembly and Micellar Behavior in Solution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Polyglyceryl-2 Triisostearate (PG-2 TI), a non-ionic surfactant, is a compound of significant interest in the pharmaceutical and cosmetic industries due to its excellent emulsifying, stabilizing, and emollient properties.[1][2][3] Its molecular architecture, featuring a hydrophilic diglyceryl head and three lipophilic isostearate tails, bestows upon it the ability to self-assemble into complex supramolecular structures, profoundly influencing the behavior of formulations in which it is incorporated.[1][4] This technical guide provides a comprehensive exploration of the self-assembly and micellar behavior of this compound in solution, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound is a highly lipophilic, non-ionic surfactant, a characteristic underscored by its low Hydrophile-Lipophile Balance (HLB).[1] It typically presents as a pale yellow to amber viscous liquid or a low-melting waxy material.[1] Due to the presence of branched isostearic acid chains, it exhibits a low melting point and contributes to the formation of transparent and non-crystalline oily phases.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value/Description | Reference |

| Appearance | Pale yellow to amber viscous liquid or low-melting waxy material | [1] |

| Solubility | Miscible/soluble in oils, esters, and many nonpolar solvents. Dispersible in water to some extent, particularly with co-emulsifiers or under high shear. | [1] |

| HLB (Hydrophilic-Lipophilic Balance) | Very low (highly lipophilic). Exact value is not straightforward due to polydisperse nature. | [1] |

| Density | Approximately 0.90–0.95 g/cm³ | [1] |

| pH Stability | Stable across a wide pH range, though ester hydrolysis can occur at extreme pH and high temperatures. | [1] |

Self-Assembly and Micellar Behavior

The amphiphilic nature of this compound drives its self-assembly in solution to minimize the unfavorable interactions between its lipophilic tails and a polar solvent, or its hydrophilic head and a nonpolar solvent. This process leads to the formation of thermodynamically stable aggregates known as micelles.

Micellization in Aqueous Systems (Hypothetical)

While this compound is predominantly oil-soluble, understanding its potential behavior in aqueous environments is crucial for its application in oil-in-water (O/W) emulsions. In aqueous solutions, it is expected that PG-2 TI would form micelles with a hydrophobic core composed of the isostearate tails and a hydrophilic shell of diglyceryl heads interacting with water. The concentration at which these micelles begin to form is the critical micelle concentration (CMC).

Reverse Micellization in Non-Aqueous Systems

Given its highly lipophilic nature, the most relevant self-assembly behavior of this compound occurs in non-aqueous, oil-based solutions, leading to the formation of reverse micelles . In this scenario, the hydrophilic diglyceryl heads form the core of the micelle, which can encapsulate small amounts of water or other polar molecules, while the lipophilic isostearate tails extend into the surrounding oil phase.[5][6] Studies on similar polyglyceryl esters, such as polyglyceryl oleic acid esters, have demonstrated the formation of reverse micelles in non-polar solvents like decane.[5][6] The size and shape of these reverse micelles are influenced by factors such as the size of the hydrophilic headgroup, temperature, and the presence of water.[5][6] For instance, an increase in the size of the polyglycerol headgroup can lead to a transition from globular to elongated micelles.[5]

The formation of reverse micelles by PG-2 TI is a key mechanism behind its efficacy as a water-in-oil (W/O) emulsifier and as a dispersing agent for pigments in cosmetic formulations.[2]

Quantitative Micellar Parameters

Due to a lack of publicly available experimental data specifically for this compound, the following tables present illustrative values for its potential micellar parameters. These are based on typical ranges observed for similar non-ionic surfactants and polyglyceryl esters.

Table 2: Illustrative Micellar Properties of this compound in a Hypothetical Non-Aqueous System (e.g., Decane)

| Parameter | Illustrative Value Range | Method of Determination |

| Critical Micelle Concentration (CMC) | 1 - 10 mM | Surface Tensiometry, Isothermal Titration Calorimetry |

| Aggregation Number (Nagg) | 20 - 100 | Small-Angle X-ray Scattering (SAXS), Dynamic Light Scattering (DLS) |

| Hydrodynamic Radius (Rh) | 5 - 20 nm | Dynamic Light Scattering (DLS) |

| Micelle Shape | Globular to Prolate Ellipsoid | Small-Angle X-ray Scattering (SAXS) |

Table 3: Illustrative Thermodynamic Parameters of Reverse Micellization for this compound in a Non-Aqueous Solvent

| Thermodynamic Parameter | Illustrative Value Range | Method of Determination |

| Gibbs Free Energy of Micellization (ΔG°mic) | -20 to -40 kJ/mol | From CMC (ΔG°mic = RT ln(CMC)) |

| Enthalpy of Micellization (ΔH°mic) | -10 to +10 kJ/mol | Isothermal Titration Calorimetry (ITC) |

| Entropy of Micellization (ΔS°mic) | 50 to 150 J/mol·K | From ΔG°mic and ΔH°mic |

Experimental Protocols for Characterization

Detailed methodologies are essential for the accurate characterization of the self-assembly and micellar behavior of this compound. The following are generalized protocols adapted from standard methods for non-ionic surfactants and polyglyceryl esters.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the concentration at which PG-2 TI begins to form micelles in a given solvent by measuring the change in surface tension.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of PG-2 TI in the desired solvent (e.g., a non-polar organic solvent like hexane (B92381) or decane).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the PG-2 TI concentration. The CMC is determined from the intersection of the two linear regions of the plot, corresponding to the pre-micellar and post-micellar concentrations.

Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (ΔH°mic, and from this, ΔG°mic and ΔS°mic) of micellization.

Methodology:

-

Sample Preparation: Fill the ITC sample cell with the pure solvent and the injection syringe with a concentrated solution of PG-2 TI (typically 10-20 times the expected CMC).

-

Titration: Perform a series of small, sequential injections of the PG-2 TI solution into the solvent-filled cell at a constant temperature. The heat change associated with each injection is measured.

-

Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Data Analysis: Integrate the peaks to obtain the enthalpy change per injection. Plot the enthalpy change per mole of injectant against the total surfactant concentration. The resulting titration curve will show a transition around the CMC. Fitting this curve with an appropriate model allows for the determination of the CMC and the enthalpy of micellization (ΔH°mic).

Micelle Size and Shape Characterization by Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS)

Objective: To determine the size distribution, hydrodynamic radius, and shape of the PG-2 TI micelles.

Methodology for DLS:

-

Sample Preparation: Prepare solutions of PG-2 TI at concentrations above the CMC in the chosen solvent. The solutions should be filtered to remove any dust particles.

-

DLS Measurement: Place the sample in the DLS instrument. The instrument measures the intensity fluctuations of scattered light due to the Brownian motion of the micelles.

-

Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the micelles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh) and the size distribution of the micelles.

Methodology for SAXS:

-

Sample Preparation: Prepare solutions of PG-2 TI at various concentrations above the CMC.

-

SAXS Measurement: The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected at very small angles.

-

Data Analysis: The scattering intensity profile is plotted as a function of the scattering vector (q). The data can be analyzed using various models (e.g., Guinier analysis for the radius of gyration, and form factor models for shape) to determine the size, shape (e.g., spherical, ellipsoidal), and aggregation number of the micelles.

Visualizations of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the self-assembly process and a typical experimental workflow.

Caption: Self-assembly of this compound monomers into a reverse micelle in an oil phase.

Caption: A generalized experimental workflow for the characterization of PG-2 TI micellar properties.

Conclusion

This compound is a versatile non-ionic surfactant whose functionality is intrinsically linked to its self-assembly behavior in solution. While a significant body of knowledge exists regarding its applications in cosmetic and pharmaceutical formulations, a detailed, quantitative understanding of its micellar properties remains an area ripe for further investigation. The formation of reverse micelles in non-aqueous environments is central to its role as a W/O emulsifier and dispersing agent. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the specific micellar characteristics of PG-2 TI, thereby enabling more precise formulation design and optimization. Future research focused on generating empirical data for the CMC, aggregation behavior, and thermodynamics of micellization for this compound will be invaluable to the scientific community and industries that rely on this important excipient.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. ulprospector.com [ulprospector.com]

- 4. This compound - Description [tiiips.com]